Welcome to the BenchChem Online Store!
molecular formula C10H11N3 B1295510 2,3-dimethylquinoxalin-6-amine CAS No. 7576-88-7

2,3-dimethylquinoxalin-6-amine

Cat. No. B1295510
M. Wt: 173.21 g/mol
InChI Key: QBZGAULXCVZXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04540693

Procedure details

A near solution of 2,3-dimethyl-6-nitroquinoxaline (62.9 g, 0.31 mole) in 1 L of absolute alcohol (Mallinkrodt) was hydrogenated in Parr apparatus using 5% Palladium on carbon 50% wet catalyst (Englehard). Hydrogen uptake (100% of theory) in 2 hours was noted. After the reduction stopped the catalyst was removed by filtration and the filtrate remaining concentrated to dryness in vacuo. The residue remaining was used without further purification as an intermediate in part C. Yield 52 g (96%).
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:13]([O-])=O)[CH:8]=2)[N:3]=1.[H][H]>[Pd]>[NH2:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH3:1])[C:11]([CH3:12])=[N:10]2

Inputs

Step One
Name
Quantity
62.9 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2N=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
alcohol
Quantity
1 L
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate remaining concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue remaining was used without further purification as an intermediate in part C

Outcomes

Product
Name
Type
Smiles
NC=1C=C2N=C(C(=NC2=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.